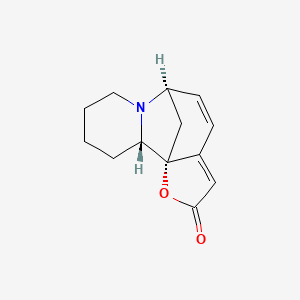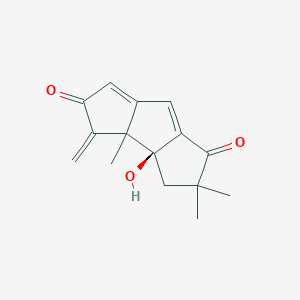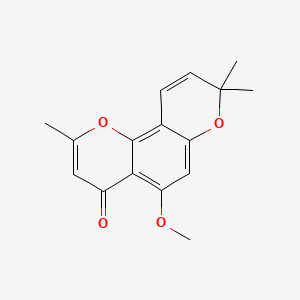
5-O-Methylalloptaeroxylin
Overview
Description
5-O-Methylalloptaeroxylin is a type of phenol . It is a compound that can be found in the branches of Harrisonia perforata . The chemical formula of 5-O-Methylalloptaeroxylin is C16H16O4 . It has a molecular weight of 272.29 . The compound appears as a powder .
Molecular Structure Analysis
The InChI string of 5-O-Methylalloptaeroxylin is InChI=1S/C16H16O4/c1-9-7-11(17)14-13(18-4)8-12-10(15(14)19-9)5-6-16(2,3)20-12/h5-8H,1-4H3 . The SMILES string is COc1cc2OC(C)(C)C=Cc2c2oc(C)cc(=O)c12 .
Physical And Chemical Properties Analysis
5-O-Methylalloptaeroxylin is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
DNA Methylation Dynamics in Neurological Disorders
Methylation of cytosine bases, including 5-methylcytosine (5mC), plays a crucial regulatory role in mammalian genomes. The presence of 5-hydroxymethylcytosine (5hmC) in DNA, particularly in Purkinje neurons and embryonic stem cells, suggests a significant role in epigenetic regulation and neurological function (Kriaucionis & Heintz, 2009).
DNA Methylation in Cancer Biology
Alterations in DNA methylation patterns, including the loss of 5-hydroxymethylcytosine, have been observed in various cancers, such as melanoma. This epigenetic change is associated with tumor progression and virulence (Larson et al., 2013).
Epigenetic Modifications in Embryonic Development
Studies have shown that DNA methylation dynamics, including the presence of 5-hydroxymethylcytosine, influence brain function and are altered in neurological disorders. These epigenetic modifications are critical during postnatal neurodevelopment and aging (Szulwach et al., 2011).
Role of 5-Hydroxymethylcytosine in the Genome
Research has revealed the genome-wide distribution and dynamic regulation of 5-hydroxymethylcytosine, shedding light on its potential role in gene expression and cellular processes. It is particularly enriched in promoters and intragenic regions, suggesting a role in gene regulation (Song et al., 2011).
Involvement of 5-Hydroxymethylcytosine in Alzheimer's Disease
Altered levels of 5-hydroxymethylcytosine have been observed in Alzheimer's disease brain, indicating its involvement in the disease's pathology. This finding emphasizes the need for further studies to understand the role of epigenetic changes in Alzheimer's disease progression (Coppieters et al., 2014).
Mechanism of Action
properties
IUPAC Name |
5-methoxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9-7-11(17)14-13(18-4)8-12-10(15(14)19-9)5-6-16(2,3)20-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADZFFQFRJPWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C3C(=C2O1)C=CC(O3)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331694 | |
| Record name | Perforatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perforatin A | |
CAS RN |
35930-31-5 | |
| Record name | Perforatin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35930-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perforatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




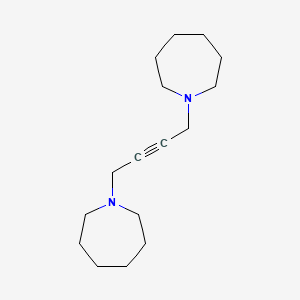
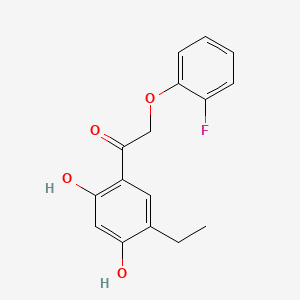
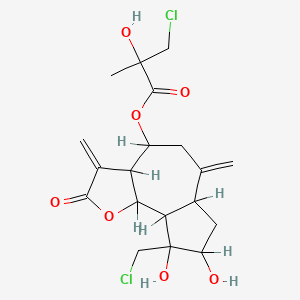

![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)

![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)



